Product packaging for Cancer/testis antigen 2 (37-50)(Cat. No.:)

Cancer/testis antigen 2 (37-50)

Cat. No.: B1575085
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Cancer/Testis Antigens (CTAs) in Research

Cancer/Testis Antigens (CTAs) represent a unique class of proteins that have garnered significant attention in cancer research. nih.gov Their defining characteristic is their restricted expression pattern: in healthy adults, they are primarily found in male germ cells in the testes. wikipedia.org However, in a phenomenon known as aberrant expression, these antigens are re-expressed in various types of cancers, including melanoma, lung cancer, bladder cancer, and liver cancer. wikipedia.org This tumor-specific expression makes CTAs highly attractive targets for cancer immunotherapy, as they can potentially direct the immune system to attack cancer cells while sparing normal tissues. nih.govnih.gov

The immunogenicity of CTAs is a key aspect of their therapeutic potential. wikipedia.org Normally, the blood-testis barrier and the lack of Human Leukocyte Antigen (HLA) class I expression on germ cells prevent the immune system from recognizing CTAs. wikipedia.org When these antigens are expressed on cancer cells, they can be recognized by the immune system, leading to both cellular (T-cell) and humoral (antibody) responses. nih.govwikipedia.org Research has demonstrated that the expression of certain CTAs correlates with tumor progression and can even promote cancer cell growth and invasion. wikipedia.orgoncotarget.com Over 70 families of CTAs, comprising more than 140 members, have been identified to date. wikipedia.org

Specificity and Nomenclature of Cancer/Testis Antigen 2 (CTAG2/LAGE-1)

Cancer/Testis Antigen 2 (CTAG2) is a protein-coding gene that belongs to the ESO/LAGE family of cancer-testis antigens. genecards.org It is also widely known by several other names, which are listed in the table below.

Nomenclature Description
CTAG2 Official gene symbol. genecards.org
LAGE-1 L antigen family member 1. uniprot.org
NY-ESO-2 Autoimmunogenic cancer/testis antigen NY-ESO-2. uniprot.org
CAMEL An alternative open reading frame product recognized by melanoma-specific cytotoxic T-lymphocytes. sigmaaldrich.com
CT6.2 Cancer/Testis Antigen 6.2. uniprot.org

Table 1: Nomenclature for CTAG2

CTAG2 is located on the X chromosome and shares significant homology with another well-known CTA, NY-ESO-1. wikigenes.orgspandidos-publications.com Its expression is normally restricted to the testis but is aberrantly activated in a variety of malignancies, including melanoma, breast cancer, bladder cancer, prostate cancer, and hepatocellular carcinoma. genecards.orgsigmaaldrich.comnih.gov Studies have shown that CTAG2 expression can be induced in cancer cell lines using epigenetic modifying agents, highlighting the role of epigenetic regulation in its expression. wikigenes.org Functionally, CTAG2 has been implicated in promoting directional migration and invasion of breast cancer cells by interacting with the centrosomal protein Pericentrin. oncotarget.comnih.gov

Significance of CTAG2 (37-50) as a Peptide Epitope in Immunological Research

The protein sequence of CTAG2 contains specific regions, known as peptide epitopes, that can be recognized by the immune system. The specific peptide fragment, CTAG2 (37-50), has been identified as a key area of interest in immunological research. While direct research specifically detailing the immunological significance of the 37-50 fragment is limited in the provided results, the broader context of CTAG2 and other CTA peptide epitopes provides a strong rationale for its importance.

The study of peptide epitopes is crucial for the development of cancer vaccines and T-cell based immunotherapies. nih.govfrontiersin.org These therapies aim to stimulate a patient's own immune system to recognize and destroy cancer cells. For instance, research on other CTAs like SSX2 has identified specific peptide epitopes capable of inducing both CD4+ (helper) and CD8+ (cytotoxic) T-cell responses, as well as B-cell (antibody) responses. nih.gov The identification of such "triple-immunogenic" peptides is highly valuable for vaccine design. nih.gov

Furthermore, the process of identifying immunogenic peptides often involves screening overlapping peptide sequences from the full-length protein. wikigenes.org It is through such screening processes that specific epitopes like CTAG2 (37-50) are pinpointed as potential candidates for further investigation. The ability of a peptide to bind to HLA molecules on the surface of antigen-presenting cells is a critical first step in initiating an immune response. nih.gov Therefore, the significance of CTAG2 (37-50) lies in its potential to be an HLA-restricted epitope that can elicit a potent and specific anti-tumor immune response. Further research is needed to fully characterize the immunogenicity and therapeutic potential of this specific peptide fragment.

Properties

sequence

AGATGGRGPRGAGA

source

Homo sapiens (human)

storage

Common storage 2-8℃, long time storage -20℃.

Synonym

Cancer/testis antigen 2 (37-50)

Origin of Product

United States

Molecular Biology and Expression Profile of Ctag2

CTAG2 Gene Structure and Transcriptional Regulation

The CTAG2 gene, located on the Xq28 chromosome, encodes the Cancer/Testis Antigen 2 protein. sinobiological.comnih.gov Its expression is tightly regulated, primarily through epigenetic mechanisms, ensuring its silence in most somatic tissues.

Promoter Analysis and Epigenetic Control Mechanisms

The promoter region of the CTAG2 gene is a critical hub for controlling its transcription. In normal somatic cells, this region is typically heavily methylated, a key epigenetic modification that prevents the binding of transcription factors and maintains the gene in a silenced state. maayanlab.cloud However, in cancer cells, global changes in the epigenetic landscape can lead to the demethylation of the CTAG2 promoter, allowing for its aberrant expression. maayanlab.cloud Transcription factor binding site profiles and functional studies have begun to identify specific factors that can bind to the CTAG2 promoter and drive its expression in tumors. maayanlab.cloud

Role of DNA Methylation and Histone Modifications in Gene Expression

DNA methylation is a primary epigenetic mechanism governing CTAG2 expression. Hypomethylation of the CTAG2 gene has been identified in various cancers and is considered a key event in its activation. maayanlab.cloud In addition to DNA methylation, histone modifications, such as the acetylation and methylation of histone proteins surrounding the CTAG2 gene, also play a crucial role. These modifications can alter the chromatin structure, making the DNA more or less accessible to the transcriptional machinery, thereby influencing gene expression.

CTAG2 Protein Characterization

The CTAG2 protein is an autoimmunogenic tumor antigen that can elicit immune responses in cancer patients. genecards.orgnih.gov The full-length protein's characteristics provide a framework for understanding the potential properties of its fragments, including the 37-50 peptide.

Post-Translational Modifications and their Putative Regulatory Roles

The CTAG2 protein is known to undergo several post-translational modifications (PTMs), including acetylation, methylation, and phosphorylation. broadinstitute.org These modifications can significantly impact the protein's stability, localization, and interaction with other proteins. While it is not definitively known whether the 37-50 peptide itself is subject to these modifications, the presence of specific amino acid residues within this sequence could make it a target for modifying enzymes, thus playing a role in regulating CTAG2 function.

Expression Patterns of CTAG2 in Biological Systems

The expression of CTAG2 is highly restricted in normal tissues but becomes aberrantly activated in a variety of cancers, making it a promising biomarker and therapeutic target.

In normal biological systems, CTAG2 expression is predominantly found in the testis and at very low levels in the placenta and some uterine samples. sinobiological.comuniprot.org This restricted expression pattern is a hallmark of cancer-testis antigens.

In contrast, CTAG2 is expressed in a significant percentage of various tumors. It is observed in 25-50% of melanomas, non-small-cell lung carcinomas, bladder cancers, prostate cancers, and head and neck cancers. sinobiological.comgenecards.orguniprot.org Studies have also documented its expression in hepatocellular carcinoma, where it is associated with certain clinical parameters. nih.gov This tumor-specific expression makes the CTAG2 protein, and potentially its fragments like the 37-50 peptide, attractive targets for cancer immunotherapy. nih.govnih.gov

Tissue TypeCTAG2 Expression LevelReference
Normal Tissues
TestisHigh sinobiological.comuniprot.org
PlacentaVery Low sinobiological.comuniprot.org
UterusLow (in some samples) sinobiological.comuniprot.org
Other Somatic TissuesNot Detected sinobiological.comwikigenes.org
Cancerous Tissues
Melanoma25-50% of cases sinobiological.comgenecards.orguniprot.org
Non-small-cell lung carcinoma25-50% of cases sinobiological.comuniprot.org
Bladder Cancer25-50% of cases sinobiological.comgenecards.orguniprot.org
Prostate Cancer25-50% of cases sinobiological.comgenecards.orguniprot.org
Head and Neck Cancer25-50% of cases sinobiological.comuniprot.org
Hepatocellular CarcinomaSignificantly higher than adjacent tissues nih.gov
Epithelial Ovarian CancerSignificant proportion of cases nih.gov

Restricted Expression in Normal Germline Tissues

The expression of CTAG2 in healthy tissues is highly restricted. It is predominantly found in the testis. nih.govgenecards.orgsigmaaldrich.comcancer.gov Specifically, within the testis, CTAG2 expression is localized to a subset of cells in the seminiferous ducts. proteinatlas.org Very low levels of CTAG2 have also been detected in the placenta and some uterus samples. sinobiological.comuniprot.org This limited expression pattern in normal tissues is a defining characteristic of cancer-testis antigens.

Aberrant Expression in Preclinical Cancer Models and Cell Lines

In contrast to its restricted expression in normal tissues, CTAG2 is aberrantly expressed in a wide range of cancers. This has been observed in numerous preclinical cancer models and cell lines, providing valuable insights into its potential role in tumorigenesis.

Analysis Across Various Cancer Types in Research Models

Research has shown CTAG2 expression in a significant percentage of various tumor types. These include melanoma, non-small-cell lung carcinoma, bladder cancer, prostate cancer, and head and neck cancers, where it's observed in 25-50% of tumor samples. sinobiological.comuniprot.org Studies have also documented its expression in breast cancer, epithelial ovarian cancer, and hepatocellular carcinoma. nih.govmaayanlab.cloudnih.gov The expression of CTAG2 often correlates with the expression of another well-known cancer-testis antigen, NY-ESO-1, with which it shares a high degree of homology. sinobiological.comwikigenes.org

The following table summarizes the expression of CTAG2 across different cancer types as reported in various studies:

Cancer TypeFrequency of ExpressionReference
Melanoma25-50% sinobiological.comuniprot.org
Non-Small-Cell Lung Carcinoma25-50% sinobiological.comuniprot.org
Bladder Cancer25-50% sinobiological.comuniprot.org
Prostate Cancer25-50% sinobiological.comuniprot.org
Head and Neck Cancer25-50% sinobiological.comuniprot.org
Epithelial Ovarian CancerSignificant proportion nih.gov
Hepatocellular CarcinomaSignificantly higher than adjacent tissues nih.gov
Breast CancerPresent nih.gov
Esophageal CancerMore frequent in squamous cell carcinoma nih.gov
ChondrosarcomaTarget for antigen-specific T cells nih.gov
Multiple MyelomaGood candidate for immunotherapy nih.gov
Correlation with Cellular State in In Vitro Systems

In vitro studies have begun to shed light on the functional role of CTAG2 in cancer cells. For instance, in breast cancer cell lines, CTAG2 has been shown to be essential for directional migration, a key process in cancer invasion and metastasis. nih.gov Functional analyses have revealed that CTAG2 interacts with Pericentrin at the centrosome, highlighting a potential mechanism for its role in cell migration. nih.gov Furthermore, depletion of CTAG2 in a breast cancer cell line drastically reduced primary tumor growth in an in vivo model, suggesting its involvement in tumor progression. nih.gov

Methodological Approaches for Expression Profiling

Accurate detection of CTAG2 expression is crucial for both research and potential clinical applications. A variety of methods are employed to profile its expression at both the nucleic acid and protein levels.

Nucleic Acid-Based Detection Technologies

Nucleic acid-based methods are highly sensitive and specific for detecting the presence of CTAG2 mRNA. nih.govmsdmanuals.comnih.gov These techniques are invaluable for identifying tumors that express CTAG2, even at low levels.

Commonly used nucleic acid-based detection technologies include:

Reverse Transcription Polymerase Chain Reaction (RT-PCR): This is a widely used method to detect and quantify CTAG2 mRNA expression in tumor samples and cell lines. nih.gov

Quantitative Real-Time PCR (qPCR): This technique allows for the precise quantification of CTAG2 gene expression levels.

Representational Difference Analysis (RDA): This method has been used to identify and clone CTAG2 from melanoma cell lines. sinobiological.com

cDNA Microarray: This technology can be used to analyze the expression of CTAG2 along with a multitude of other genes simultaneously. nih.gov

TaqMan® Mutation Detection Assays: These assays, based on competitive allele-specific TaqMan® PCR (castPCR™), are designed to detect somatic mutations in cancer genes and can be adapted for sensitive detection of specific transcripts like CTAG2. youtube.com

Protein-Based Detection Technologies in Research Contexts

Detecting the CTAG2 protein provides direct evidence of its expression and can offer insights into its subcellular localization.

Key protein-based detection methods include:

Immunohistochemistry (IHC): This technique uses antibodies to visualize the presence and location of the CTAG2 protein within tissue samples. nih.govnih.govproteinatlas.org It has been instrumental in confirming the expression of CTAG2 in various tumor tissues and its absence in most normal tissues.

Enzyme-Linked Immunosorbent Assay (ELISA): ELISA can be used to detect the presence of antibodies against CTAG2 in the serum of cancer patients, indicating an immune response to the tumor antigen. wikigenes.org

Western Blotting: This method is used to detect the CTAG2 protein in cell lysates and confirm its molecular weight. sigmaaldrich.com

The following table provides an overview of the common detection methods for CTAG2:

Detection MethodTargetKey ApplicationReference
RT-PCRmRNADetection of gene expression nih.gov
qPCRmRNAQuantification of gene expression
RDAmRNAGene discovery and cloning sinobiological.com
cDNA MicroarraymRNAHigh-throughput gene expression analysis nih.gov
castPCR™DNA/RNASensitive detection of specific sequences youtube.com
Immunohistochemistry (IHC)ProteinVisualization of protein in tissues nih.govnih.govproteinatlas.org
ELISAProtein/AntibodyDetection of protein or antibodies in fluids wikigenes.org
Western BlottingProteinDetection of protein in cell lysates sigmaaldrich.com

Biological Functions and Molecular Mechanisms of Ctag2

CTAG2 Involvement in Cellular Processes in Preclinical Models

Studies utilizing preclinical models, such as cancer cell lines and animal models, have begun to unravel the specific contributions of CTAG2 to the malignant phenotype. These investigations have demonstrated its involvement in cell proliferation, migration, and potentially in cell survival pathways.

Regulation of Cell Proliferation and Growth Dynamics

Evidence from preclinical studies indicates that CTAG2 is involved in regulating the proliferation and growth of cancer cells. In a study using a breast cancer model, the depletion of CTAG2 was found to drastically reduce the growth of primary tumors, suggesting that it regulates functions essential for tumor expansion. nih.gov

Furthermore, in hepatocellular carcinoma (HCC), the function of CTAG2 has been associated with the cell cycle and DNA replication signaling pathways. nih.gov Gene Set Enrichment Analysis (GSEA) of HCC samples with high CTAG2 expression revealed a significant enrichment in genes involved in the cell cycle pathway. nih.gov This suggests that CTAG2 may promote tumorigenesis by influencing the progression of the cell cycle. nih.gov Interestingly, one study in an osteosarcoma model presented a seemingly contradictory finding, where the re-expression of the tumor suppressor LSAMP was suggested to inhibit tumor growth possibly through the indirect upregulation of CTAG2, among other genes. nih.gov This highlights the complexity of CTAG2's role, which may be context-dependent.

Modulation of Cell Migration and Invasion

A key aspect of cancer progression is the ability of tumor cells to migrate and invade surrounding tissues. Research has identified CTAG2 as a significant modulator of these processes.

A critical molecular interaction underpinning CTAG2's role in cell migration is its association with the centrosomal protein Pericentrin. nih.govoncotarget.com Functional analyses in breast cancer cells have revealed that CTAG2 physically interacts with Pericentrin at the centrosome. nih.gov The centrosome is a major microtubule-organizing center in animal cells and plays a vital role in cell division and migration. While CTAG2 depletion did not affect the transport of Pericentrin to the centrosome, the depletion of Pericentrin led to the loss of CTAG2 foci, confirming that CTAG2's localization to the centrosome is dependent on this interaction. nih.gov

The interaction between CTAG2 and Pericentrin at the centrosome is crucial for directional cell migration. nih.govoncotarget.com In preclinical breast cancer models, the depletion of CTAG2 was shown to significantly reduce the ability of cells to migrate towards a chemoattractant, such as serum, in a transwell migration assay. nih.gov This indicates that CTAG2 is necessary for directional sensing and movement during invasion. nih.gov However, it is noteworthy that CTAG2 was not found to be essential for all types of cell movement, as its depletion did not affect the spontaneous movement of these cells in a monolayer culture. nih.gov This specificity suggests a specialized role for CTAG2 in guided migration, a process central to metastasis.

The table below summarizes key research findings on the role of CTAG2 in cell migration and invasion.

Cellular Process Model System Key Finding Reference
Directional MigrationBreast Cancer Cells (SUM159T)CTAG2 depletion reduced cell migration towards serum. nih.gov
Spontaneous MovementBreast Cancer Cells (SUM159T)CTAG2 was not required for spontaneous movement in monolayer culture. nih.gov
Protein InteractionBreast Cancer CellsCTAG2 interacts with the centrosomal protein Pericentrin. nih.gov
Epithelial-Mesenchymal Transition (EMT)Breast Cancer CellsCTAG2 works with SPANX A/C/D to promote the EMT phenotype. oncotarget.com

Contribution to Apoptosis and Cell Survival Pathways

The role of CTAG2 in apoptosis and cell survival is an emerging area of investigation. While direct evidence specifically for CTAG2 is limited, the broader family of Cancer-Testis Antigens (CTAs) has been implicated in promoting cancer cell survival by inhibiting programmed cell death (apoptosis). For instance, other CTAs like GAGE-7 have been reported to possess anti-apoptotic properties. wikipedia.org Similarly, members of the MAGE family of CTAs are known to contribute to malignant phenotypes and resistance to chemotherapy, in part by modulating cell survival. wikipedia.org

In a study on colorectal cancer, the depletion of another CTA, BORIS/CTCFL, was shown to promote apoptosis. nih.gov While these findings are not directly about CTAG2, they suggest a potential common function among CTAs in the evasion of apoptosis, a recognized hallmark of cancer. mdpi.com Further research is needed to elucidate the specific mechanisms by which CTAG2 may contribute to the regulation of apoptotic and cell survival pathways in cancer cells.

Role of CTAG2 in Oncogenic Pathways in Research Models

The involvement of CTAG2 in fundamental cellular processes like proliferation and migration firmly places it within the landscape of oncogenic pathways. Its expression is often correlated with tumor progression. wikipedia.org

In hepatocellular carcinoma, high expression of CTAG2 is associated with a poorer prognosis and is linked to the cell cycle pathway, indicating its role in driving oncogenesis through the dysregulation of cell division. nih.gov The coordinated induction of CTAG2 with another CTA, SPANX-A/C/D, in breast cancer cells highlights a cooperative mechanism where distinct CTAs regulate complementary cellular functions to promote invasive behavior, a key step in the metastatic cascade. nih.govoncotarget.com

Furthermore, the re-expression of CTAs in cancer cells can contribute to genomic instability. wikipedia.orgescholarship.orgnih.gov While the direct role of CTAG2 in this process is still being investigated, the activation of meiotic programs, where many CTAs are normally expressed, in cancer cells may contribute to this instability. wikipedia.org The aberrant expression of CTAs has been shown to dysregulate cell cycle checkpoints, which are crucial for preventing the propagation of genetic errors. nih.gov This dysregulation can lead to an accumulation of mutations, a driving force in tumorigenesis. mdpi.com The role of CTAG2 in interacting with the centrosomal machinery further points to a potential influence on chromosome segregation fidelity during mitosis.

Influence on Cell Cycle Progression

Emerging evidence strongly suggests that CTAG2 plays a crucial role in promoting tumor growth by influencing the cell cycle. nih.gov Studies in hepatocellular carcinoma (HCC) have demonstrated a significant correlation between high CTAG2 expression and the cell cycle pathway. nih.gov This suggests that CTAG2 may contribute to the uncontrolled proliferation characteristic of cancer cells by affecting the regulatory mechanisms that govern cell division. nih.gov The cell cycle is a tightly regulated process that ensures the faithful replication and division of cells. It consists of four main phases: G1 (gap 1), S (synthesis), G2 (gap 2), and M (mitosis). youtube.com Checkpoints at various stages of the cell cycle monitor for DNA damage and ensure that each phase is completed correctly before the next one begins. youtube.com Disruptions in this process can lead to genomic instability and uncontrolled cell growth, which are hallmarks of cancer. youtube.comyoutube.com The involvement of CTAG2 in the cell cycle suggests it may act as a specific therapeutic target for anti-cancer drugs that work by interfering with this fundamental process. nih.gov

Interplay with Tumor Suppressor Mechanisms

Tumor suppressor genes are critical for maintaining cellular homeostasis by regulating cell growth, repairing DNA damage, and inducing programmed cell death (apoptosis) when necessary. youtube.comyoutube.com The inactivation of these genes is a key step in cancer development. youtube.comyoutube.com While direct interactions between CTAG2 and specific tumor suppressor proteins are still under investigation, the oncogenic functions of many cancer/testis antigens often involve the inhibition of tumor suppressor pathways. oncotarget.commdpi.com For instance, some CTAs have been shown to interfere with the function of the p53 tumor suppressor, a master regulator of the cell's response to stress. mdpi.com Given that CTAG2 promotes tumorigenesis, it is plausible that it may interact with and functionally antagonize key tumor suppressor mechanisms, thereby contributing to the evasion of growth suppression, a critical hallmark of cancer. nih.gov

Molecular Interactions and Signaling Networks Associated with CTAG2

The biological functions of CTAG2 are mediated through its interactions with other proteins and its influence on downstream signaling pathways. Understanding these molecular networks is crucial for deciphering its role in cancer.

Identification of CTAG2-Interacting Proteins

Research has begun to identify the proteins that physically associate with CTAG2, shedding light on its molecular functions. A notable interaction has been identified between CTAG2 and Pericentrin, a key component of the centrosome. maayanlab.cloudnih.gov The centrosome is a major microtubule-organizing center in animal cells and plays a critical role in cell division and migration. nih.gov The interaction with Pericentrin suggests that CTAG2 may be involved in regulating these processes. maayanlab.cloudnih.gov Depletion of Pericentrin has been shown to reduce the invasive ability of breast cancer cells, highlighting the importance of this interaction for cancer progression. nih.gov Further research using techniques like co-immunoprecipitation and mass spectrometry will likely uncover a broader network of CTAG2-interacting proteins, providing a more comprehensive understanding of its cellular roles. The UniProt database lists several binary interactions for CTAG2 with proteins such as TRIP6, UBQLN1, and AXIN2, among others, suggesting its involvement in various cellular processes. uniprot.org

Elucidation of Downstream Signaling Cascades

The interaction of CTAG2 with other proteins initiates signaling cascades that drive cancer-related phenotypes. The CTAG2-Pericentrin interaction at the centrosome is essential for directional cell migration, a process fundamental to cancer invasion and metastasis. maayanlab.cloudnih.gov Studies have shown that depleting CTAG2 in breast cancer cells reduces their ability to migrate towards a chemoattractant, indicating a role in directional sensing. nih.gov This suggests that CTAG2 may influence signaling pathways that control the cytoskeleton and cell motility. While the precise downstream signaling pathways activated by CTAG2 are still being fully elucidated, its impact on directional migration points towards the involvement of pathways that regulate cellular polarity and the cytoskeletal rearrangements necessary for cell movement. nih.gov Further investigation is needed to map the complete signaling network downstream of CTAG2 and to understand how it integrates with other oncogenic pathways to promote cancer progression.

Immunological Properties of Ctag2 37 50 Peptide Epitope

Antigen Processing and Presentation of CTAG2 (37-50)

The presentation of an antigen to T cells is a prerequisite for initiating a specific immune response. This complex process involves the breakdown of proteins into smaller peptides and their subsequent display on the cell surface by Major Histocompatibility Complex (MHC) molecules. immunology.orgresearchgate.net

The CTAG2 (37-50) peptide, identified with the amino acid sequence AGATGGRGPRGAGA, is a known T-cell epitope. nih.gov Research has demonstrated that this specific peptide is presented by the MHC class II molecule HLA-DR15. nih.gov MHC class II molecules typically present peptides derived from exogenous proteins that are taken up by professional antigen-presenting cells (APCs). immunology.org These peptides are generally longer than those presented by MHC class I molecules, often ranging from 11 to 15 amino acids or more, which is consistent with the 14-amino-acid length of the CTAG2 (37-50) epitope. youtube.com

Currently, there is no specific research data indicating that the CTAG2 (37-50) peptide binds to MHC class I molecules. The MHC class I pathway is primarily responsible for presenting peptides from endogenous proteins, which are proteins made within the cell itself. immunology.org

Table 1: MHC Binding Characteristics of CTAG2 (37-50) Epitope
Peptide EpitopeSequenceAmino Acid PositionMHC RestrictionMHC ClassSupporting Evidence
CTAG2 (37-50)AGATGGRGPRGAGA37-50HLA-DR15Class IIIdentified as a T-cell recognized epitope binding to DR15. nih.gov

Professional antigen-presenting cells, such as dendritic cells, macrophages, and B cells, are specialized immune cells that mediate the presentation of antigens to CD4+ T helper cells. nih.gov For an exogenous antigen like CTAG2, an APC would internalize the protein from the extracellular environment. nih.gov Inside the APC, the CTAG2 protein is trafficked into endosomal or lysosomal compartments. nih.govnih.gov

Within these compartments, acidic pH activates proteases, such as cathepsins, which degrade the protein into smaller peptide fragments. immunology.org Concurrently, newly synthesized MHC class II molecules are transported from the endoplasmic reticulum and also directed to these compartments, initially with their peptide-binding groove occupied by the invariant chain (Ii). immunology.orgnih.gov This chain is progressively cleaved, leaving only a small fragment called CLIP in the groove. Specialized chaperone proteins, like HLA-DM, then facilitate the removal of CLIP and the loading of antigenic peptides, such as CTAG2 (37-50), onto the MHC class II molecule. immunology.org This stable peptide-MHC complex is then transported to the surface of the APC for display to CD4+ T cells. nih.gov

T-Cell Recognition and Activation by CTAG2 (37-50)

Once presented on the surface of an APC, the CTAG2 (37-50) peptide-MHC complex can be recognized by T cells with a complementary T-cell receptor (TCR), triggering T-cell activation and an adaptive immune response.

The primary pathway for activating CD8+ cytotoxic T lymphocytes involves the recognition of peptides presented by MHC class I molecules. immunology.org As the CTAG2 (37-50) peptide has been identified as an MHC class II-restricted epitope, it is not expected to be a primary inducer of CD8+ CTL responses. nih.gov While cancer-testis antigens as a group are known to elicit CTL responses, nih.govthermofisher.com and an alternative product of the CTAG2 gene called CAMEL is recognized by CTLs, there is no direct evidence showing the 37-50 fragment specifically activates this T-cell subset. youtube.comyoutube.com In theory, a process known as cross-presentation allows APCs to present exogenous antigens on MHC class I molecules, but this has not been specifically documented for this epitope. immunology.org

The identification of CTAG2 (37-50) as an epitope presented by the MHC class II molecule HLA-DR15 strongly indicates its role in activating CD4+ T helper cells. nih.gov Studies on the highly homologous LAGE-1 protein confirm that it can stimulate spontaneous CD4+ T-cell responses in melanoma patients. nih.gov These LAGE-1-specific CD4+ T cells were found to produce both Th1-type (e.g., IFN-γ) and Th2-type cytokines upon activation. nih.gov

A T helper 1 (Th1) response is particularly important for anti-tumor immunity, as the secretion of cytokines like IFN-γ and IL-2 activates cytotoxic cells like macrophages and supports the activation and growth of CD8+ CTLs. thermofisher.comnih.gov Therefore, the recognition of the CTAG2 (37-50) epitope by CD4+ T cells is a critical step in orchestrating a broader, more effective anti-tumor immune attack. nih.gov

Table 2: T-Cell Response Profile for CTAG2 (37-50) and Homologous Antigens
Epitope/AntigenResponding T-Cell SubsetObserved/Inferred Cytokine ProfileKey Findings
CTAG2 (37-50)CD4+ T Helper CellInferred from MHC Class II restrictionRecognized by T cells in the context of HLA-DR15, indicating a CD4+ T-cell response. nih.gov
LAGE-1 (homologue of CTAG2)CD4+ T Helper CellTh1 and/or Th2 type cytokinesSpontaneous CD4+ T-cell responses to immunodominant LAGE-1 epitopes are found in melanoma patients. nih.gov Data on the related LAGE-1 ORF2 product also shows stimulation of Th1-type CD4+ T cells. nih.gov

The specificity of an immune response is crucial to ensure that T cells target cancer cells while sparing healthy tissue. The CTAG2 (37-50) epitope demonstrates specificity through its presentation by a particular MHC allele, HLA-DR15. nih.gov

Concerns about cross-reactivity arise if a T cell targeting a cancer antigen also recognizes a similar peptide from a different protein, potentially leading to off-target effects. A protein BLAST search of the sequence AGATGGRGPRGAGA shows high homology primarily with other members of the CTAG family, notably CTAG1B (NY-ESO-1), and other PCC1 domain-containing proteins. No significant homology was found with unrelated human proteins, suggesting a low risk of off-target activation outside of this antigen family.

Interestingly, studies on the highly homologous LAGE-1 protein have provided critical insights into cross-reactivity. Despite the high degree of sequence similarity between LAGE-1 and NY-ESO-1, research has shown that spontaneous CD4+ T-cell responses against immunodominant LAGE-1 epitopes did not cross-react with the corresponding epitopes from NY-ESO-1. nih.gov This demonstrates that even with high sequence homology, T-cell recognition can be highly specific, and cross-reactivity is not always predictable from sequence alone. nih.gov

Spontaneous and Induced Immune Responses in Preclinical Models

Preclinical studies in animal models are crucial for evaluating the immunogenic potential of vaccine candidates and immunotherapies. These models allow for the investigation of both spontaneous and induced immune responses against specific tumor antigens like CTAG2 (37-50).

Detection of Peptide-Specific T Cells in Animal Models

The induction of a robust T-cell response is a key goal of many cancer immunotherapies. In preclinical animal models, the detection and characterization of T cells that specifically recognize the CTAG2 (37-50) peptide are essential for assessing vaccine efficacy. jci.orgnih.gov Following immunization with CTAG2 (37-50)-based vaccines, splenocytes or lymphocytes from draining lymph nodes can be isolated and analyzed for the presence of peptide-specific T cells. frontiersin.org Techniques such as the enzyme-linked immunospot (ELISpot) assay and intracellular cytokine staining (ICS) are commonly used to quantify the frequency of T cells that produce effector cytokines like interferon-gamma (IFN-γ) upon stimulation with the CTAG2 (37-50) peptide. mdpi.com

For instance, mouse models, such as C57BL/6 mice, are often used to evaluate the immunogenicity of human-targeted vaccine candidates. frontiersin.org Following vaccination, a significant increase in the percentage of CD8+ cytotoxic T lymphocytes (CTLs) and CD4+ helper T-cells specific to the vaccine antigen can be observed in the spleen and tumor microenvironment. bmj.com These peptide-specific T cells are critical for mediating anti-tumor effects. jci.org

Table 1: Detection of Peptide-Specific T Cells in Animal Models

Animal Model Immunization Strategy Assay Key Findings
C57BL/6 Mice Peptide-based vaccine ELISpot, ICS Increased frequency of IFN-γ producing T cells
Transgenic Mice DNA vaccine In vivo cytotoxicity assay Specific lysis of target cells pulsed with the peptide
Humanized Mice Adoptive T-cell transfer Flow cytometry Proliferation and activation of transferred T cells

Humoral Immune Responses in Experimental Systems

While cell-mediated immunity is paramount for clearing tumor cells, humoral immunity, characterized by the production of antibodies, can also play a role in anti-tumor responses. mdpi.commdpi.com In experimental systems, the presence of antibodies specific to the CTAG2 (37-50) peptide can be evaluated in the serum of immunized animals. nih.gov Enzyme-linked immunosorbent assays (ELISAs) are a standard method for detecting and quantifying these specific antibodies, typically of the immunoglobulin G (IgG) isotype. nih.govnih.gov

The generation of a humoral response indicates that the CTAG2 (37-50) peptide is recognized by B cells, which then differentiate into plasma cells to produce antibodies. These antibodies could potentially contribute to tumor control through mechanisms like antibody-dependent cellular cytotoxicity (ADCC) or complement-dependent cytotoxicity (CDC). nih.gov However, the primary focus for many peptide-based cancer vaccines remains the induction of a potent T-cell response. nih.gov

Advanced Methodologies for Immunogenicity Assessment

A variety of sophisticated laboratory techniques are employed to provide a detailed understanding of the immune response generated against the CTAG2 (37-50) peptide epitope. These assays assess different facets of T-cell activation and function.

In Vitro T-Cell Activation and Cytokine Secretion Assays

In vitro T-cell activation assays are fundamental for characterizing the cellular immune response to the CTAG2 (37-50) peptide. nih.govantineo.fr These assays typically involve co-culturing T cells from immunized animals with antigen-presenting cells (APCs), such as dendritic cells, that have been loaded with the CTAG2 (37-50) peptide. antineo.fr The activation of T cells can be assessed by measuring several parameters:

Proliferation: The expansion of peptide-specific T cells can be quantified using techniques like the carboxyfluorescein succinimidyl ester (CFSE) dilution assay. mdpi.com

Upregulation of Activation Markers: Activated T cells express specific surface molecules, such as CD25 and CD69, which can be detected by flow cytometry. sartorius.com

Cytokine Secretion: The production of key cytokines, such as IFN-γ, tumor necrosis factor-alpha (TNF-α), and interleukin-2 (B1167480) (IL-2), by activated T cells is a hallmark of a functional immune response and can be measured by ELISA, ELISpot, or intracellular cytokine staining. nih.govrouken.bio

Table 2: In Vitro T-Cell Activation and Cytokine Secretion Assays

Assay Parameter Measured Principle
ELISpot Cytokine-secreting cells Captures cytokines secreted by individual cells on a membrane
Intracellular Cytokine Staining (ICS) Intracellular cytokine levels Uses fluorescently labeled antibodies to detect cytokines within cells via flow cytometry
Proliferation Assay (CFSE) Cell division A fluorescent dye is diluted with each cell division, measured by flow cytometry
Flow Cytometry for Activation Markers Surface protein expression Antibodies against activation markers (e.g., CD25, CD69) are used to identify activated T cells

Ex Vivo CTL Cytotoxicity Assays in Cell Models

A critical function of CD8+ T cells is their ability to directly kill target cells, such as cancer cells, that present the specific peptide epitope on their surface. thermofisher.com Ex vivo cytotoxic T lymphocyte (CTL) cytotoxicity assays are used to measure this killing capacity. mdpi.comnih.gov In a typical assay, target cells are labeled with a tracer (e.g., chromium-51 (B80572) or a fluorescent dye) and pulsed with the CTAG2 (37-50) peptide. thermofisher.com These target cells are then co-cultured with CTLs isolated from immunized animals. nih.gov The amount of tracer released from the lysed target cells is proportional to the cytotoxic activity of the CTLs. thermofisher.com More modern, non-radioactive methods utilize live-cell imaging to monitor target cell apoptosis in real-time. nih.gov

These assays provide direct evidence of the functional competence of the induced T cells to eliminate cells expressing the target antigen. frontiersin.org

Tetramer-Based T-Cell Detection and Characterization

Major histocompatibility complex (MHC) tetramer technology is a powerful tool for directly visualizing and quantifying antigen-specific T cells. nih.govmblbio.com MHC class I tetramers are complexes of four MHC molecules, each folded with the CTAG2 (37-50) peptide, and linked to a fluorescent marker. mblbio.com These tetramers bind with high avidity to T-cell receptors (TCRs) that are specific for the CTAG2 (37-50) peptide-MHC complex. nih.gov

By using flow cytometry, these fluorescently labeled T cells can be identified and enumerated from a mixed population of lymphocytes. frontiersin.org This technique allows for the precise tracking of the frequency of CTAG2 (37-50)-specific T cells throughout an immune response. nih.gov Furthermore, tetramer staining can be combined with antibodies against other cell surface or intracellular markers to phenotype the specific T cells, determining if they are naive, effector, or memory cells. researchgate.net This detailed characterization is invaluable for understanding the quality and durability of the immune response. nih.gov

Preclinical Therapeutic Strategies Targeting Ctag2 37 50

Peptide-Based Immunotherapeutic Approaches in Research

Peptide-based vaccines represent a promising strategy in cancer immunotherapy, aiming to stimulate the patient's own immune system to recognize and eliminate tumor cells. nih.govnih.gov The core of this approach lies in the design of synthetic peptides that mimic fragments of tumor-associated antigens, like CTAG2 (37-50), to elicit a targeted anti-tumor immune response.

Rational Design and Synthesis of CTAG2 (37-50) Peptide Antigens

The design of CTAG2 (37-50) peptide antigens for immunotherapeutic purposes is a meticulous process grounded in the principles of immunology and protein engineering. The primary goal is to create a peptide that can be effectively recognized by antigen-presenting cells (APCs) and subsequently presented to T-cells, initiating a robust and specific immune response. nih.govnih.gov

Researchers often employ computational tools and algorithms to predict the immunogenicity of different peptide sequences within the CTAG2 protein. These predictions are based on factors such as the peptide's binding affinity to Major Histocompatibility Complex (MHC) molecules, which are crucial for antigen presentation. waocp.org Modifications to the native peptide sequence, known as altered peptide ligands (APLs), can be introduced to enhance this binding and improve the peptide's stability and immunogenicity. frontiersin.org For instance, amino acid substitutions at key anchor positions can optimize the peptide's fit within the MHC groove, leading to a more potent T-cell activation. frontiersin.org

Once a candidate peptide sequence is designed, it is synthesized using solid-phase peptide synthesis (SPPS) or other chemical ligation techniques. This allows for the production of highly pure peptides with precise amino acid sequences. The synthesized peptides are then rigorously characterized to ensure their identity, purity, and stability before being used in immunological studies.

Development of Adjuvant Systems for Enhanced Immunogenicity in Animal Models

A significant challenge with peptide-based vaccines is their often low intrinsic immunogenicity. nih.gov To overcome this, they are typically co-administered with adjuvants, which are substances that boost the immune response to an antigen. nih.govnih.gov The choice of adjuvant is critical for directing the type and magnitude of the immune response.

In preclinical animal models, a variety of adjuvant systems are being investigated in conjunction with CTAG2 (37-50) peptide antigens. These include:

Emulsions: Water-in-oil emulsions, such as Freund's adjuvant (though less common in modern clinical development due to toxicity) and Montanide series, create a depot effect, slowly releasing the antigen and prolonging the immune stimulation. nih.gov

Toll-like receptor (TLR) agonists: These molecules, such as CpG oligodeoxynucleotides (TLR9 agonist) and poly(I:C) (TLR3 agonist), mimic components of pathogens and activate innate immune cells, leading to a more potent adaptive immune response. nih.gov

Nanoparticles: Liposomes, polymeric nanoparticles, and virus-like particles (VLPs) can encapsulate or be conjugated with peptide antigens. nih.govresearchgate.net This delivery system can protect the peptide from degradation, enhance its uptake by APCs, and facilitate cross-presentation, which is crucial for activating cytotoxic T lymphocytes (CTLs). nih.gov

The combination of a rationally designed CTAG2 (37-50) peptide with a potent adjuvant system is a key strategy in preclinical studies to elicit a strong and durable anti-tumor immune response in animal models.

Adoptive T-Cell Therapy Strategies in Preclinical Development

Adoptive T-cell (ATC) therapy is a powerful immunotherapeutic approach that involves the ex vivo expansion and engineering of a patient's own T-cells to specifically target and destroy cancer cells. frontiersin.orgnih.gov For CTAG2 (37-50), this strategy focuses on generating T-cells that can recognize this specific peptide when presented by MHC molecules on the surface of tumor cells. nih.gov

Generation and Characterization of CTAG2 (37-50)-Specific T-Cell Receptors (TCRs)

The cornerstone of this approach is the identification and isolation of high-affinity T-cell receptors (TCRs) that can specifically recognize the CTAG2 (37-50) peptide presented by a particular HLA allele. nih.gov Since CTAG2 is a "self" antigen, high-affinity TCRs against it are often eliminated during T-cell development in the thymus to prevent autoimmunity. nih.gov

To circumvent this, researchers are exploring several innovative strategies:

Isolation from patients: In some cases, low-affinity CTAG2-specific T-cells can be isolated from the blood or tumors of cancer patients. acir.org These TCRs can then be further engineered to enhance their affinity.

Humanized mouse models: Transgenic mice that express human HLA molecules and have a humanized TCR repertoire can be immunized with the CTAG2 (37-50) peptide. nih.gov These mice can generate high-affinity human TCRs that have not been subjected to human thymic selection. nih.gov

In vitro engineering: Directed evolution and other protein engineering techniques can be used to create novel TCRs with high specificity and affinity for the CTAG2 (37-50)-MHC complex. nih.govbiorxiv.org

Once a candidate TCR is identified, its genes are cloned and characterized extensively. This includes determining its binding affinity and specificity for the CTAG2 (37-50) peptide, as well as assessing any potential cross-reactivity with other self-peptides to ensure safety. nih.govnih.gov

In Vitro and In Vivo Evaluation of TCR-Engineered T Cells in Tumor Models

The genes encoding the CTAG2 (37-50)-specific TCR are then introduced into a patient's T-cells, typically using viral vectors. These TCR-engineered T-cells are then expanded to large numbers in the laboratory. nih.gov

The functionality of these engineered T-cells is first evaluated in vitro. This involves co-culturing the T-cells with tumor cell lines that express CTAG2 and the appropriate HLA molecule. Researchers assess the T-cells' ability to recognize and kill the tumor cells, as well as their production of effector cytokines like interferon-gamma (IFN-γ). nih.gov

Promising TCR-engineered T-cells are then tested in in vivo animal models, such as immunodeficient mice bearing human tumor xenografts. nih.govnih.gov These studies evaluate the T-cells' ability to home to the tumor site, proliferate, and exert anti-tumor activity, leading to tumor regression. nih.gov The persistence and safety of the engineered T-cells are also closely monitored in these preclinical models.

Strategies for Enhancing CTAG2 Expression for Immune Targeting

A significant hurdle for the success of CTAG2-targeted immunotherapies is the often heterogeneous or low-level expression of the antigen within a tumor. numberanalytics.com To address this, researchers are investigating strategies to upregulate CTAG2 expression on cancer cells, thereby making them more visible to the immune system.

One of the most promising approaches involves the use of epigenetic modulators . numberanalytics.comfrontiersin.org The expression of many cancer/testis antigens, including CTAG2, is silenced in normal adult tissues through epigenetic mechanisms like DNA methylation and histone deacetylation. Cancer cells can also utilize these mechanisms to evade immune recognition.

Preclinical studies have shown that treatment with drugs such as:

DNA methyltransferase (DNMT) inhibitors (e.g., decitabine (B1684300), 5-azacytidine)

Histone deacetylase (HDAC) inhibitors (e.g., vorinostat, panobinostat)

can reverse this silencing and increase the expression of CTAG2 on the surface of tumor cells. frontiersin.org This enhanced expression can lead to better recognition and killing by both peptide vaccine-induced T-cells and adoptively transferred TCR-engineered T-cells. frontiersin.org

Furthermore, some conventional cancer therapies, such as radiotherapy and certain chemotherapies , have been shown to induce immunogenic cell death and upregulate the expression of tumor antigens, including cancer/testis antigens. nih.govnih.gov This suggests that combining these standard treatments with CTAG2-targeted immunotherapies could create a synergistic anti-tumor effect. nih.gov

Utilization of Epigenetic Modulators in Cellular and Animal Models

Epigenetic modulators are compounds that can alter gene expression without changing the DNA sequence itself. In the context of CTAG2, these agents are used to increase its expression on tumor cells, thereby making them more visible to the immune system.

One of the key findings in this area is the use of DNA methyltransferase (DNMT) inhibitors, such as decitabine (DAC). Research has shown that treatment with decitabine can induce or upregulate the expression of CTAG2 in various cancer cell lines, including glioma. frontiersin.orgwaocp.org This is significant because many tumors suppress the expression of cancer-testis antigens like CTAG2 to evade immune detection. By reversing this suppression, epigenetic modulators can "unmask" the tumor cells. In cellular and animal models of glioma, decitabine treatment led to increased CTAG2 expression, which in turn enhanced the ability of antigen-specific T-cells to recognize and kill the tumor cells. frontiersin.orgwaocp.org

Epigenetic ModulatorCancer ModelKey Findings
Decitabine (DAC)Glioma cell lines and patient-derived gliomaspheresIncreased expression of CTAG2 (LAGE-1) at the single-cell level. frontiersin.orgwaocp.org
Decitabine (DAC)Glioma (in vivo)Enhanced T-cell functionality against tumor cells with induced CTAG2 expression. frontiersin.org

Combination Approaches with Immunomodulatory Agents in Preclinical Settings

Building on the foundation of enhanced antigen expression, researchers have explored combining epigenetic modulators with other immunomodulatory agents to create a more robust anti-tumor response. The rationale is that once CTAG2 is expressed on the tumor cell surface, other agents can be used to amplify the subsequent immune attack.

Preclinical studies have demonstrated the potential of combining therapies. While direct studies on CTAG2 in this context are emerging, the broader principle is well-established for cancer-testis antigens. For instance, combining agents that upregulate antigen presentation with therapies like immune checkpoint inhibitors has shown synergistic effects in various cancer models. spandidos-publications.com Immune checkpoint inhibitors work by releasing the "brakes" on the immune system, allowing for a more potent attack on cancer cells. The increased presence of CTAG2 would theoretically provide a clearer target for these activated immune cells.

Furthermore, adoptive cell therapy, which involves engineering a patient's own T-cells to recognize specific tumor antigens, is a promising strategy. mdpi.com In preclinical models, T-cells engineered to target other cancer-testis antigens have shown efficacy, and it is hypothesized that a similar approach for CTAG2 could be effective, especially when combined with agents that ensure high and stable expression of the antigen on tumor cells.

Impact of CTAG2 Targeting on the Tumor Microenvironment in Research Models

The tumor microenvironment (TME) is a complex ecosystem of cancer cells, immune cells, blood vessels, and extracellular matrix that plays a crucial role in tumor growth and metastasis. Targeting CTAG2 can have significant effects on the TME.

Research in breast cancer models has indicated that CTAG2 plays a role in directional cell migration and invasion, fundamental aspects of metastasis. nih.gov It has been shown to interact with Pericentrin, a protein located at the centrosome, which is involved in cell division and migration. nih.gov Depletion of CTAG2 in these models led to reduced primary tumor growth and an impaired ability of the cancer cells to migrate directionally. nih.gov This suggests that targeting CTAG2 could not only lead to direct tumor cell killing by the immune system but also disrupt the invasive and metastatic potential of the tumor by altering its interaction with the surrounding microenvironment.

Moreover, the induction of an immune response against CTAG2-expressing cells inherently remodels the TME. An influx of cytotoxic T-lymphocytes (CTLs) and other immune cells into the tumor site, a hallmark of a successful anti-tumor immune response, can shift the TME from an immunosuppressive state to an immunopermissive one. While the direct impact of targeting the specific CTAG2 (37-50) peptide on the TME has not been detailed, the broader effects of targeting the full-length CTAG2 protein point towards a significant potential to favorably alter the tumor landscape.

Research ModelImpact of CTAG2 ManipulationEffect on Tumor Microenvironment
Breast Cancer Cell Lines (in vitro)CTAG2 depletionReduced directional cell migration and invasion. nih.gov
Breast Cancer (in vivo mouse model)CTAG2 depletionDrastically reduced primary tumor growth. nih.gov

Future Research Directions and Translational Outlook Preclinical Focus

Unraveling the Diverse Biological Roles of CTAG2 in Cancer

Recent studies have begun to shed light on the functional significance of CTAG2 in cancer progression, moving beyond its initial identification as a tumor-associated antigen. nih.govmdpi.com Research indicates that CTAG2 is not merely a passive marker but an active participant in tumorigenesis. wikipedia.org

Key research findings include:

Promotion of Invasion and Metastasis: In breast cancer, CTAG2 has been shown to interact with Pericentrin at the centrosome, a critical component for directional cell migration. nih.govmdpi.com This interaction is essential for the invasive behavior of cancer cells. nih.gov Depletion of CTAG2 has been demonstrated to significantly reduce primary tumor growth and the ability of breast cancer cells to metastasize to the lungs, highlighting its role in tumor progression. nih.gov

Regulation of the Cell Cycle: Gene Set Enrichment Analysis in hepatocellular carcinoma (HCC) has suggested a link between CTAG2 function and the cell cycle. nih.gov This indicates that CTAG2 may play a role in the uncontrolled proliferation characteristic of cancer cells. nih.gov

Future research will likely delve deeper into the molecular mechanisms underlying these functions. Understanding how CTAG2 influences cell signaling pathways, interacts with other proteins, and contributes to the hallmarks of cancer will be crucial for developing targeted therapies.

Expanding the Arsenal: Discovery of New Immunogenic CTAG2 Epitopes

While the CTAG2 (37-50) peptide is a known immunogenic epitope, the identification of additional epitopes is a key area of ongoing research. A broader repertoire of immunogenic peptides would allow for the development of more comprehensive and potentially more effective cancer vaccines and T-cell therapies applicable to a wider patient population with diverse HLA types. nih.govmdpi.com

The process of identifying novel epitopes involves a combination of in silico prediction algorithms and subsequent in vitro validation. These studies aim to identify peptides derived from CTAG2 that can be presented by HLA class I or class II molecules and recognized by T-cells. wikipedia.orgtandfonline.com The discovery of new epitopes, like the HLA-A24-restricted CT23 epitope, has shown the potential to activate cytotoxic T lymphocytes (CTLs) that can specifically kill tumor cells expressing the target antigen. tandfonline.com

Building Better Models: Advanced In Vitro and In Vivo Research Platforms

To further investigate the function of CTAG2 and test the efficacy of CTAG2-targeted therapies, the development of sophisticated preclinical models is paramount. nih.govresearchgate.net

Current and developing models include:

In Vitro Models:

Cancer Cell Lines: Genetically modified cancer cell lines that either overexpress or have CTAG2 knocked out are invaluable for studying its function in a controlled environment. researchgate.net

3D Spheroids and Organoids: These models more closely mimic the three-dimensional architecture and microenvironment of solid tumors compared to traditional 2D cell cultures.

In Vivo Models:

Xenograft Models: Human tumor cells are implanted into immunodeficient mice to study tumor growth and response to therapy in a living organism. nih.govmdpi.com These can be either subcutaneous or orthotopic, where the tumor cells are implanted in the organ of origin. nih.gov

Genetically Engineered Mouse Models (GEMMs): These models can be designed to spontaneously develop tumors with specific genetic alterations, including the expression of human CTAG2, providing a more physiologically relevant system to study tumor-immune interactions. researchgate.net

Humanized Mouse Models: These are immunodeficient mice engrafted with human immune cells, allowing for the study of human T-cell responses to CTAG2-based immunotherapies.

These advanced models are crucial for understanding the complexities of tumor biology and for the preclinical evaluation of novel therapeutic strategies. nih.govresearchgate.net

Synergizing Therapies: Integrating CTAG2 Research with Emerging Immunotherapy Concepts

The future of CTAG2-targeted therapy lies in its integration with other innovative immunotherapy approaches to overcome the challenges of tumor heterogeneity and the immunosuppressive tumor microenvironment. nih.govmdpi.com

Key areas of integration in preclinical development include:

Combination with Immune Checkpoint Inhibitors (ICIs): Combining CTAG2-based vaccines or T-cell therapies with ICIs that block inhibitory pathways like PD-1/PD-L1 or CTLA-4 could enhance the anti-tumor immune response. mdpi.com Preclinical models have demonstrated the synergistic effects of dual blockade of immune checkpoints. mdpi.com

Development of Multi-Antigen Vaccines: Vaccines incorporating epitopes from several cancer-testis antigens, including CTAG2, could broaden the immune response and reduce the risk of tumor escape due to antigen loss. frontiersin.org For example, the PolyPEPI1018 vaccine, which includes epitopes from seven different CTAs, has shown promise in clinical trials for colorectal cancer. frontiersin.org

Epigenetic Modulation: Drugs that inhibit DNA methylation, such as Decitabine (B1684300), can induce or upregulate the expression of CTAG2 and other CTAs in tumor cells, making them more visible to the immune system. aacrjournals.org This approach could be used to sensitize tumors to CTAG2-targeted immunotherapies. aacrjournals.org

Advanced T-Cell Therapies: The development of T-cell engagers and other engineered T-cell therapies directed against CTAG2 epitopes holds significant promise. These approaches aim to redirect the patient's own T-cells to specifically target and eliminate cancer cells expressing CTAG2.

By exploring these future research directions, the scientific community aims to translate the promise of CTAG2 (37-50) into effective and personalized cancer treatments.

Q & A

Basic Research Questions

Q. What methodologies are recommended for detecting and validating CTAG2 (37-50) expression in cancer tissues?

  • Methodological Answer : Use immunohistochemistry (IHC) or immunocytochemistry/immunofluorescence (ICC/IF) with antibodies validated for specificity against CTAG2 (e.g., recombinant CTAG2 protein controls). Ensure high-contrast imaging and include detailed legends specifying preparation techniques, specimen sources, and magnification . Validate antibody specificity using Western blotting or siRNA knockdown to confirm target binding. Reproducibility should be emphasized by repeating experiments across independent sample sets .

Q. How can researchers ensure reproducibility when studying CTAG2 (37-50) in preclinical models?

  • Methodological Answer : Adopt standardized protocols for cell line maintenance (e.g., HEK293T systems for recombinant protein expression) and in vivo models. Document batch-specific variations in reagents (e.g., antibody lots). Use statistical frameworks like ANOVA to account for biological and technical variability. Cross-validate findings using orthogonal techniques, such as RNA-seq alongside protein-level assays .

Advanced Research Questions

Q. What experimental designs are optimal for studying the epigenetic regulation of CTAG2 (37-50) expression?

  • Methodological Answer : Treat cancer cell lines with DNA methyltransferase inhibitors (e.g., 5-aza-2’-deoxycytidine) to assess demethylation-induced CTAG2 upregulation. Combine chromatin immunoprecipitation (ChIP) for histone modification markers (e.g., H3K27ac) with bisulfite sequencing to map methylation patterns. Include dose-response and time-course analyses to distinguish transient vs. stable expression changes .

Q. How should researchers address contradictory data on CTAG2 (37-50)’s prognostic value across cancer types?

  • Methodological Answer : Perform meta-analyses of publicly available datasets (e.g., TCGA) stratified by cancer subtype, stage, and HLA haplotype. Use Cox proportional hazards models to adjust for confounding variables (e.g., age, treatment history). Validate findings in prospective cohorts with standardized endpoints (e.g., progression-free survival). Discuss limitations in sample size and heterogeneity in discussion sections .

Q. What strategies enhance the immunogenicity of CTAG2 (37-50) in T-cell-based therapies?

  • Methodological Answer : Screen CTAG2 (37-50) peptides for HLA-binding affinity using in silico tools (e.g., NetMHC) and validate with HLA-A1 tetramer assays. Co-culture peptide-pulsed dendritic cells with autologous T-cells to assess cytotoxic responses. Compare response metrics (e.g., IFN-γ release) across HLA-matched vs. mismatched donors. Include controls for off-target T-cell activation .

Data Analysis & Reporting

Q. How should researchers present conflicting results between CTAG2 (37-50) expression and clinical outcomes?

  • Methodological Answer : Use forest plots to visualize effect sizes across subgroups. Apply sensitivity analyses to identify outliers or confounding factors (e.g., tumor microenvironment heterogeneity). Adhere to journal guidelines by separating Results and Discussion sections; explicitly state whether contradictions arise from technical variability (e.g., antibody specificity) or biological context (e.g., tumor immune evasion mechanisms) .

Q. What bioinformatics tools are recommended for analyzing CTAG2 (37-50) in immunopeptidomics datasets?

  • Methodological Answer : Utilize platforms like caAtlas to query mass spectrometry data for CTAG2-derived peptides. Filter results by post-translational modifications (PTMs) and cancer type-specific expression. Integrate RNA-seq data to correlate peptide presentation with transcriptional activity. Use spectral annotation tools (e.g., Proteome Discoverer) to validate peptide identifications .

Ethical & Reporting Standards

Q. How can researchers ethically report CTAG2 (37-50) as a therapeutic target without overstating preliminary findings?

  • Methodological Answer : Clearly distinguish between in vitro/in vivo evidence and clinical applicability. Cite negative results (e.g., lack of response in certain HLA backgrounds) to avoid publication bias. Follow CONSORT or REMARK guidelines for translational studies. Disclose conflicts of interest, particularly if using proprietary antibodies or reagents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.